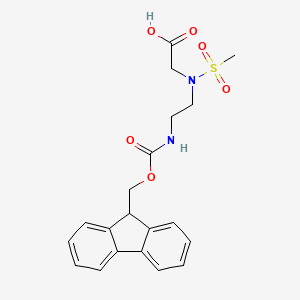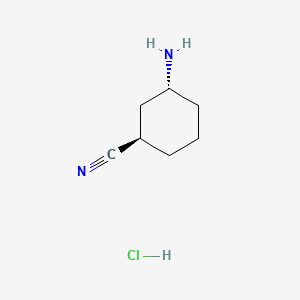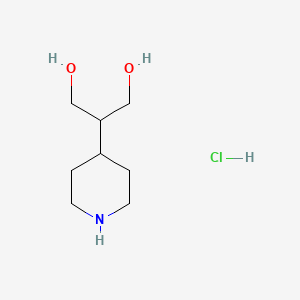
1-Fluoro-3-(isobutylsulfonyl)benzene
Overview
Description
1-Fluoro-3-(isobutylsulfonyl)benzene is an organic compound with the molecular formula C10H13FO2S . It has an average mass of 216.272 Da and a monoisotopic mass of 216.062027 Da .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-(isobutylsulfonyl)benzene consists of a benzene ring with a fluorine atom and an isobutylsulfonyl group attached .Scientific Research Applications
Analog Development and Biological Evaluation
Research into analogs of 1-Fluoro-3-(isobutylsulfonyl)benzene focuses on developing safer alternatives to existing compounds with similar structures for various applications, including pest management and medical imaging. One study explored the consumption and metabolism of a fluorine analog by the oriental fruit fly, identifying its attractiveness and metabolic products, suggesting potential for safer pest management strategies (Khrimian et al., 2006). Another study synthesized fluoroethoxy and fluoropropoxy substituted compounds with high affinity for peripheral benzodiazepine receptors, indicating potential for neurodegenerative disorder imaging (Fookes et al., 2008).
Metabolic Pathways and Toxicity Assessment
Investigations into the metabolic pathways and toxicity of fluorinated compounds, including those similar to 1-Fluoro-3-(isobutylsulfonyl)benzene, provide insights into their safety and environmental impact. The metabolism of a specific compound in rats was studied, revealing the production of reduced metabolites and suggesting pathways for detoxification (Tomigahara et al., 1999). Another study focused on the metabonomic assessment of toxicity to earthworms, identifying potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Therapeutic and Diagnostic Applications
Research also extends to the therapeutic and diagnostic applications of fluorinated compounds, examining their effects on various biological targets. The synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo benzodiazepine-3-carboxylate for in vivo study of central benzodiazepine receptors highlights the diagnostic potential of such compounds (Maziére et al., 1984). Additionally, the synthesis of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo benzodiazepine-3-carboxylate as a radioligand for positron emission tomography (PET) imaging demonstrates the utility in medical diagnostics (Van Dort et al., 1995).
properties
IUPAC Name |
1-fluoro-3-(2-methylpropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBJNNWIIEIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(isobutylsulfonyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)




![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)

